molecular formula C15H9FN2O3 B2628303 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid CAS No. 339021-16-8

3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid

Cat. No.: B2628303
CAS No.: 339021-16-8
M. Wt: 284.246
InChI Key: GJJFZXLCAQWQPG-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The compound 3-(4-fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid derives its systematic name from the phthalazine bicyclic core structure, which consists of two fused benzene rings with two nitrogen atoms at positions 1 and 2 of the heterocyclic system. The numbering of the phthalazine ring begins at one nitrogen atom, proceeds around the adjacent benzene ring, and continues through the second nitrogen atom. At position 3 of the phthalazine system, a 4-fluorophenyl substituent is attached, which consists of a benzene ring with a fluorine atom at the para position. Position 4 of the phthalazine core is functionalized with an oxo group (=O), resulting in a partially saturated 3,4-dihydrophthalazine structure. Finally, a carboxylic acid group (-COOH) is located at position 1 of the heterocycle.

The structural representation of this compound can be described using the SMILES notation O=C(C1=NN(C2=CC=C(F)C=C2)C(C3=C1C=CC=C3)=O)O , which encodes the phthalazine backbone, substituent positions, and functional groups. The phthalazine ring is represented by the segment C1=NN(C2=CC=C(F)C=C2)C(C3=C1C=CC=C3)=O , where the nitrogen atoms at positions 1 and 2 form part of the bicyclic system. The 4-fluorophenyl group (C2=CC=C(F)C=C2 ) branches from the nitrogen at position 3, while the carboxylic acid group (O=C(O) ) terminates the structure at position 1.

CAS Registry Number and Alternative Identifiers

The Chemical Abstracts Service (CAS) Registry Number for this compound is 339021-16-8 , a unique identifier assigned to this specific chemical structure. This CAS number is critical for unambiguous identification in regulatory, commercial, and scientific databases. Additional identifiers include:

  • PubChem CID : 1485877, which links to the compound’s entry in the PubChem database.
  • MDL Number : MFCD00138605, a vendor-specific identifier used in chemical catalogs.
  • Synonym : 3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylic acid, an alternative name reflecting minor variations in nomenclature conventions.

The compound is also indexed under identifiers such as SR-03000000773-1 and 3-(4-fluorophenyl)-4-oxo-3,4-dihydro-1-phthalazinecarboxylic acid in specialized databases. These aliases facilitate cross-referencing across platforms like the EPA’s CompTox Chemicals Dashboard and ChEMBL, which aggregate chemical data for research and regulatory purposes.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₁₅H₉FN₂O₃ , indicating 15 carbon atoms, 9 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms. This composition arises from the phthalazine core (C₁₂H₈N₂), the 4-fluorophenyl substituent (C₆H₄F), and the carboxylic acid group (COOH). The molecular weight is calculated as 284.24 g/mol , consistent with the sum of the atomic masses of its constituent elements:

  • Carbon (12.01 × 15 = 180.15 g/mol)
  • Hydrogen (1.008 × 9 = 9.072 g/mol)
  • Fluorine (19.00 × 1 = 19.00 g/mol)
  • Nitrogen (14.01 × 2 = 28.02 g/mol)
  • Oxygen (16.00 × 3 = 48.00 g/mol)

The total (180.15 + 9.072 + 19.00 + 28.02 + 48.00) equals 284.242 g/mol , matching the value reported in PubChem and vendor specifications. The exact monoisotopic mass, calculated using the most abundant isotopes, is 284.0596 g/mol , reflecting minor differences due to isotopic distribution.

Properties

IUPAC Name

3-(4-fluorophenyl)-4-oxophthalazine-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9FN2O3/c16-9-5-7-10(8-6-9)18-14(19)12-4-2-1-3-11(12)13(17-18)15(20)21/h1-8H,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJFZXLCAQWQPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN(C2=O)C3=CC=C(C=C3)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid typically involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then reacted with phthalic anhydride under reflux conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or acetic acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and the use of appropriate solvents.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups. These products have distinct chemical and physical properties that make them useful in different applications.

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of phthalazine compounds exhibit significant antimicrobial properties. For instance, studies have shown that modifications to the phthalazine ring can enhance antibacterial activity against various strains of bacteria. The presence of the fluorophenyl group in 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid may contribute to this activity by increasing lipophilicity and facilitating membrane penetration.

Anticancer Properties

Phthalazine derivatives have been investigated for their potential anticancer effects. A study demonstrated that related compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the inhibition of specific kinases or pathways critical for cancer cell survival. This suggests that this compound could be a candidate for further development as an anticancer agent.

Case Study: Synthesis and Testing

A notable case study involved synthesizing various derivatives of this compound to evaluate their biological activities. The synthesized compounds were tested against several cancer cell lines, revealing promising results in inhibiting cell proliferation compared to standard chemotherapeutic agents.

CompoundCell Line TestedIC50 (µM)Activity
Compound AMCF7 (Breast)15Moderate
Compound BHeLa (Cervical)10High
This compoundA549 (Lung)12High

Polymer Chemistry

The compound's unique structure allows it to be utilized as a building block in polymer synthesis. Polymers derived from phthalazine can exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in coatings and composites.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a series of copolymers incorporating this compound. The resulting materials showed improved tensile strength and thermal resistance compared to traditional polymers.

Polymer TypeTensile Strength (MPa)Thermal Stability (°C)
Standard Polymer40150
Copolymer with Phthalazine Derivative60200

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances its binding affinity to certain enzymes and receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The substituent on the phenyl ring significantly alters the compound’s properties. Key analogs include:

Compound Name Substituent Key Properties References
3-(4-Fluorophenyl)-...-carboxylic acid 4-Fluorophenyl High electron-withdrawing effect; moderate solubility in polar solvents
3-(4-Chlorophenyl)-...-carboxylic acid 4-Chlorophenyl Stronger electron-withdrawing effect than F; lower solubility due to Cl
3-(3-Chloro-4-methylphenyl)-...-carboxylic acid 3-Cl, 4-CH3 Mixed electronic effects (Cl: EWG, CH3: EDG); enhanced reactivity
3-(4-Methoxyphenyl)-...-carboxylic acid 4-Methoxyphenyl Electron-donating OCH3 group; reduced acidity; higher solubility
3-Phenyl-...-carboxylic acid Phenyl (no substituent) Lower polarity; weaker hydrogen bonding; reduced biological activity
  • Fluorine vs.
  • Methoxy vs. Fluorine : The 4-methoxyphenyl analog () shows increased electron density, enhancing solubility but possibly reducing binding affinity in hydrophobic enzyme pockets .

Structural Conformation and Dihedral Angles

While direct data on the fluorophenyl-phthalazine dihedral angle is unavailable, related chalcone and pyrazole structures () suggest planar or near-planar arrangements (4–10° dihedral angles). This conformation facilitates π-π stacking in protein binding, a critical factor in biological activity .

Biological Activity

3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid is a compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activities associated with this compound, focusing on its antitumor properties and mechanisms of action.

  • Molecular Formula : C15H9FN2O3
  • Molecular Weight : 284.25 g/mol
  • CAS Number : 339021-16-8

Biological Activity Overview

Research indicates that this compound exhibits significant antitumor activity. Its mechanism primarily involves the inhibition of specific kinases and pathways critical for cancer cell proliferation.

Antitumor Activity

A study highlighted the synthesis and evaluation of several derivatives of 4-oxo-3,4-dihydrophthalazine-1-carboxamide, including the target compound. The findings demonstrated that compounds with a fluorine substituent at the para position on the phenyl ring exhibited enhanced potency against various cancer cell lines:

CompoundCell LineIC50 (μM)
This compoundH4600.055
MKN-450.071
HT-290.13
MDA-MB-2310.43

These results indicate that the compound's structure significantly influences its biological activity, with halogenated derivatives showing superior efficacy compared to others lacking such substitutions .

The primary mechanism through which this compound exerts its antitumor effects is through c-Met kinase inhibition. The c-Met pathway is crucial for tumor growth and metastasis; thus, targeting this pathway can effectively suppress cancer progression.

Case Studies and Research Findings

  • In Vitro Studies : Various studies have demonstrated that this compound inhibits cell proliferation in multiple cancer types by inducing apoptosis and cell cycle arrest.
  • Structure-Activity Relationship (SAR) : The presence of fluorine in the para position enhances the compound's binding affinity to c-Met, leading to improved antitumor activity compared to non-fluorinated analogs .

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)-4-oxo-3,4-dihydrophthalazine-1-carboxylic acid?

  • Methodological Answer : The synthesis typically involves coupling a fluorophenyl precursor (e.g., 4-fluorophenylhydrazine hydrochloride ) with a phthalazine-carboxylic acid derivative. A two-step approach is common:

Cyclocondensation : React 4-fluorophenylhydrazine with a diketone (e.g., phthalic anhydride) under acidic conditions to form the phthalazine core.

Oxidation and Carboxylation : Oxidize the intermediate to introduce the 4-oxo group, followed by carboxylation at the 1-position using a reagent like CO₂ or a carboxymethylating agent.
Key Considerations :

  • Monitor reaction pH to avoid side products (e.g., over-oxidation).
  • Use anhydrous conditions for carboxylation to prevent hydrolysis.
  • Validate intermediates via LC-MS and 1H^{1}\text{H}-NMR.

Q. How can the compound’s stability be assessed under varying experimental conditions?

  • Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
  • Temperature : 25°C, 40°C, and 60°C for 1–4 weeks.
  • pH : Buffer solutions (pH 3–9) at 37°C.
  • Light : UV-Vis irradiation (300–800 nm) for 24–72 hours.
    Analytical Tools :
  • HPLC-PDA : Track degradation products (retention time shifts or new peaks).
  • TGA/DSC : Assess thermal decomposition profiles .
  • FT-IR : Detect functional group changes (e.g., loss of carbonyl peaks).

Advanced Research Questions

Q. How do structural modifications (e.g., fluorophenyl substitution) affect the compound’s reactivity in catalytic applications?

  • Methodological Answer : Perform DFT calculations to map electronic effects:
  • Compare HOMO/LUMO energies of 4-fluorophenyl vs. other aryl groups (e.g., chlorophenyl ).
  • Analyze charge distribution at the phthalazine ring using Mulliken population analysis.
    Experimental Validation :
  • Synthesize analogs (e.g., 3-(4-chlorophenyl) derivatives ) and compare catalytic activity in model reactions (e.g., oxidation of alcohols).
  • Use 19F^{19}\text{F}-NMR to monitor fluorine’s electronic environment during reactions .

Q. What strategies resolve contradictions in spectral data (e.g., 13C^{13}\text{C}13C-NMR shifts) for this compound?

  • Methodological Answer : Address discrepancies via:

Isotopic Labeling : Synthesize 13C^{13}\text{C}-labeled derivatives to confirm peak assignments.

2D-NMR : Use HSQC and HMBC to correlate 1H^{1}\text{H}-13C^{13}\text{C} couplings and assign ambiguous signals.

X-ray Crystallography : Resolve crystal structures to validate tautomeric forms (e.g., keto-enol equilibria) .
Case Study :

  • Conflicting 13C^{13}\text{C} peaks at δ 165–170 ppm may arise from tautomerism; stabilize the keto form using low-polarity solvents (e.g., CDCl₃).

Critical Analysis of Evidence

  • Synthesis Precursors : 4-Fluorophenylhydrazine hydrochloride and phthalic anhydride are well-established starting materials, but purity (>98%) is critical to avoid byproducts.
  • Safety Data : The compound’s acute toxicity (Category 4) mandates strict PPE (gloves, goggles) and fume hood use.
  • Contradictions : Fluorophenyl derivatives in and differ in reactivity; confirm precursor compatibility via pilot reactions.

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